molecular formula C4H13ClN2 B142824 tert-Butylhydrazine hydrochloride CAS No. 7400-27-3

tert-Butylhydrazine hydrochloride

Cat. No.: B142824
CAS No.: 7400-27-3
M. Wt: 124.61 g/mol
InChI Key: DDPWVABNMBRBFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butylhydrazine hydrochloride is primarily used as an intermediate in the synthesis of various agrochemicals . The specific targets of its action can vary depending on the final compound it is used to synthesize.

Mode of Action

This compound is involved in aromatic nucleophilic N-N exchange reactions . This means it can donate or accept a nitrogen atom during a chemical reaction, which allows it to form new bonds and create a variety of different compounds. The specifics of these interactions and the resulting changes would depend on the other reactants present in the system.

Biochemical Pathways

The biochemical pathways affected by this compound would be dependent on the specific compounds it is used to synthesize. For instance, it is used in the synthesis of certain insect growth regulators . These compounds can affect the biochemical pathways related to insect growth and development, leading to their efficacy as pesticides.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For example, when used to create certain pesticides, the resulting compounds can interfere with the normal growth and development of insects, leading to their effectiveness as pest control agents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

tert-butylhydrazine;hydrochloride
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InChI

InChI=1S/C4H12N2.ClH/c1-4(2,3)6-5;/h6H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWVABNMBRBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Source PubChem
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DSSTOX Substance ID

DTXSID1064661
Record name Hydrazine, (1,1-dimethylethyl)-, monohydrochloride
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Molecular Weight

124.61 g/mol
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Physical Description

Hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name tert-Butylhydrazine hydrochloride
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CAS No.

7400-27-3
Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name Hydrazine, (1,1-dimethylethyl)-, hydrochloride (1:1)
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Record name tert-Butylhydrazine hydrochloride
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Record name tert-butylhydrazine monohydrochloride
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Record name tert-Butylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of tert-Butylhydrazine hydrochloride in organic synthesis, as highlighted in the provided research?

A1: this compound serves as a reagent for introducing a tert-butylpyrazole moiety into molecules. This is particularly useful for synthesizing substituted pyrazoles, which are important heterocyclic compounds with various applications. [, , , , ]

Q2: Can you elaborate on the use of this compound as a protecting group in pyrazole chemistry?

A3: While this compound is primarily used for introducing tert-butylpyrazole units, one study demonstrates its potential as a protecting group. The tert-butyl group can be cleaved under specific conditions, allowing for further functionalization at the pyrazole nitrogen. This strategy enables the synthesis of complex pyrazole derivatives with desired substitutions. []

Q3: Beyond pyrazole synthesis, is this compound involved in any other notable chemical reactions?

A4: Research indicates that this compound can undergo complex reactions with diphosphinohydrazines. These reactions, explored in the context of metal complexes, can lead to N-N and P-N bond cleavage and even intramolecular rearrangements, highlighting the diverse reactivity of this compound. []

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